

Quantification of Paraxanthine in Human Plasma Using Isotope Dilution Tandem Mass Spectrometry

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Compound of Interest		
Compound Name:	Paraxanthine-13C4,15N3	
Cat. No.:	B1442355	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of paraxanthine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates the use of a stable isotope-labeled internal standard, Paraxanthine¹³C₄, ¹⁵N₃, to ensure high accuracy and precision, a critical requirement in clinical and drug development research.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] The ratio of paraxanthine to caffeine in plasma is a valuable biomarker for assessing the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, which plays a crucial role in the metabolism of numerous drugs and xenobiotics.[2][3][4] Accurate quantification of paraxanthine is therefore essential for phenotyping studies, therapeutic drug monitoring, and understanding drug-drug interactions. This application note describes a robust and validated LC-MS/MS method for the reliable determination of paraxanthine in human plasma.



Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method, compiled from various validation studies.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r)
Paraxanthine	0.1 - 100	> 0.99

Table 2: Precision and Accuracy

Analyte	QC Level	Within-Run Precision (%RSD)	Between-Run Precision (%RSD)	Accuracy (%Bias)
Paraxanthine	Low QC (0.3 ng/mL)	< 10%	< 10%	± 15%
Medium QC (10 ng/mL)	< 8%	< 8%	± 15%	
High QC (80 ng/mL)	< 5%	< 5%	± 15%	_

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Paraxanthine	> 85%	< 15%

Experimental Protocols

A detailed description of the experimental procedures for the quantification of paraxanthine in human plasma is provided below.



Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

- Materials:
 - Human plasma samples
 - Acetonitrile (ACN), HPLC grade
 - Paraxanthine-¹³C₄,¹⁵N₃ internal standard (IS) working solution (100 ng/mL in ACN)
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Microcentrifuge
- Procedure:
 - Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
 - Add 20 μL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.
 - Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup, which can be beneficial for reducing matrix effects.

- Materials:
 - Oasis HLB SPE cartridges (30 mg, 1 cc)



- Human plasma samples
- Paraxanthine-¹³C₄,¹⁵N₃ internal standard (IS) working solution (100 ng/mL in water)
- Methanol, HPLC grade
- Water, HPLC grade
- 5% Methanol in water
- Nitrogen evaporator
- Reconstitution solution (10% Methanol in water)
- Procedure:
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Mix 100 μL of human plasma with 20 μL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.
 - Load the plasma mixture onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte and internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of reconstitution solution.
 - Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation:
 - A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- · Liquid Chromatography Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - o Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B
 - Injection Volume: 5 μL
 - Column Temperature: 40°C
- Mass Spectrometry Conditions:
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Paraxanthine: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1



- Paraxanthine-¹³C₄,¹⁵N₃ (IS): Precursor ion (Q1) m/z 188.1 → Product ion (Q3) m/z 128.1
- Source Parameters (to be optimized for the specific instrument):

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

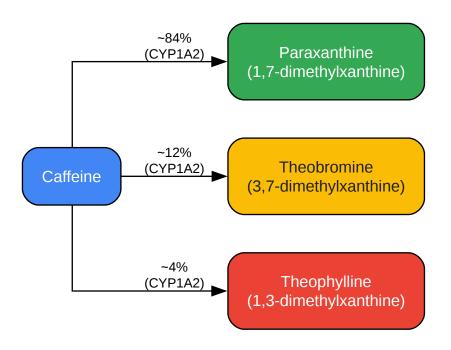
Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of caffeine to its major metabolites, including paraxanthine.



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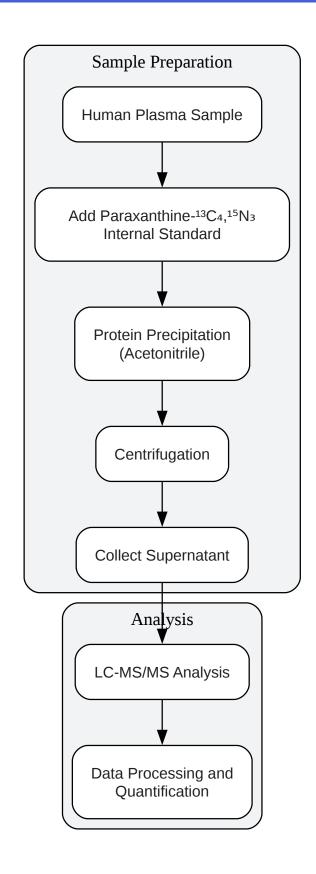
Caption: Major metabolic pathways of caffeine.



Experimental Workflow

This diagram outlines the key steps in the quantification of paraxanthine from human plasma samples.





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Caption: Workflow for paraxanthine analysis.



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